molecular formula C9H11N5S B2631809 [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine CAS No. 117562-90-0

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine

Cat. No.: B2631809
CAS No.: 117562-90-0
M. Wt: 221.28
InChI Key: ILWBZFQYVYUOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is a heterocyclic compound that features both a tetrazole ring and a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine typically involves the formation of the tetrazole ring followed by its attachment to the benzothiophene moiety. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. This reaction is often carried out under mild conditions using a copper catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylic acids, making it a valuable pharmacophore in drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    [3-(1H-tetrazol-5-yl)-1-benzothien-2-yl]amine: Lacks the tetrahydro moiety, resulting in different chemical properties.

    [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]amine: Contains a benzofuran ring instead of a benzothiophene ring.

Uniqueness

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is unique due to the combination of the tetrazole ring and the tetrahydrobenzothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-8-7(9-11-13-14-12-9)5-3-1-2-4-6(5)15-8/h1-4,10H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWBZFQYVYUOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.